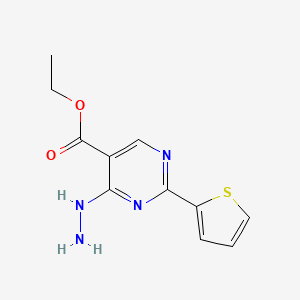![molecular formula C16H18N2O5 B2810000 2-[(2-Methoxy-4-nitroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione CAS No. 330215-30-0](/img/structure/B2810000.png)
2-[(2-Methoxy-4-nitroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Intramolecular Reactions
- Reactions with Nitroolefins : 1,3-Cyclohexanedione derivatives, including compounds structurally related to 2-[(2-Methoxy-4-nitroanilino)methylene]-5,5-dimethyl-1,3-cyclohexanedione, are known to undergo Michael addition to β-nitrostyrene, forming various compounds like 2-(2-nitro-1-phenylethyl)-5,5-dimethyl-1,3-cyclohexanedione. These reactions illustrate the versatility of 1,3-cyclohexanedione derivatives in forming complex molecular structures (Nielsen & Archibald, 1969).
Synthesis and Crystal Structure Analysis
- Crystal Synthesis : Research has demonstrated the synthesis of novel crystals using derivatives of 1,3-cyclohexanedione, such as the synthesis of 2,2'-(3-nitro-4-chlorobenzyl) methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one). These studies provide insights into the structural and chemical properties of such compounds (Z. Zhang et al., 2013).
Oxidation Reactions
- Reactions with Nitrosodisulfonate : Compounds similar to this compound have been studied in oxidation reactions with nitrosodisulfonate. These studies focus on the transformation of such compounds under specific chemical conditions, illustrating the chemical reactivity and potential applications in synthetic chemistry (Teuber et al., 1983).
Biological Activities
- Synthesis for Biological Applications : While specific biological applications for this compound are not directly mentioned, related compounds have been synthesized for potential biological activities. These syntheses involve reactions of similar 1,3-cyclohexanedione derivatives, indicating a potential research direction for biological applications (V. Jeyachandran, 2021).
Heterocyclic Compound Formation
- Formation of Heterocyclic Compounds : Research has shown the ability of 1,3-cyclohexanedione derivatives to react with various amines, forming heterocyclic compounds. This highlights the potential of this compound in synthesizing novel heterocyclic structures (N. Tonkikh et al., 2002).
Environmental Applications
- Environmentally Friendly Synthesis : Some studies have focused on the environmentally friendly synthesis of derivatives of 1,3-cyclohexanedione, such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), highlighting the potential for green chemistry applications (Ji-tai Li et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, 4-Methoxy-2-nitroaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause damage to organs through prolonged or repeated exposure and is fatal if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
3-hydroxy-2-[(2-methoxy-4-nitrophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(2)7-13(19)11(14(20)8-16)9-17-12-5-4-10(18(21)22)6-15(12)23-3/h4-6,9,19H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFWXLDNFLHIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2809919.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2809922.png)
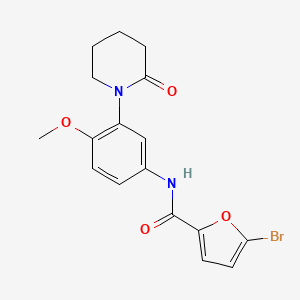
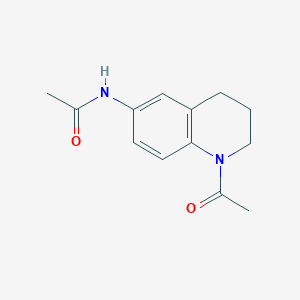
![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)

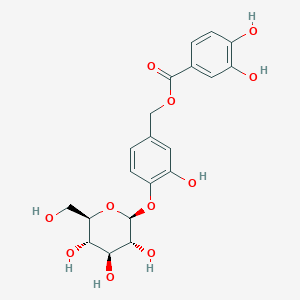
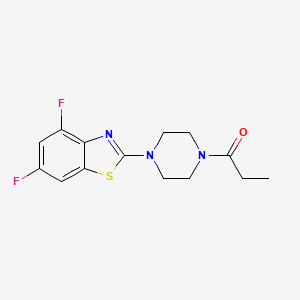
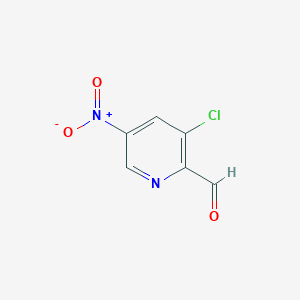
![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)
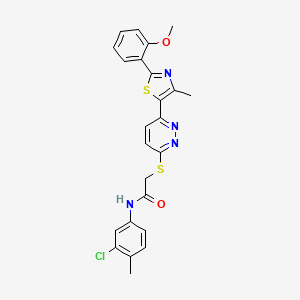
![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)
